CrtN Inhibition: Sub-Nanomolar Potency Versus Alternative 7-Position Substituents and the 6-Bromo Regioisomer
7-Bromo-2H-chromene-3-carbonitrile inhibits CrtN (4,4′-diapophytoene desaturase) from S. aureus Newman with an IC₅₀ of 2.5 nM [1] and a replicate measurement of 4.80 nM in the same assay system [2]. In contrast, 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile—a representative 7-substituted analog with a different C-2 oxidation state—exhibits an IC₅₀ of 1000 nM against human 17β-HSD3, reflecting a >200-fold difference in target engagement (albeit against a distinct target; no CrtN data are available for this analog) [3]. Within the CrtN target assay, a structurally distinct 6-bromo-substituted 4-nitro-2H-chromene-3-carbonitrile derivative (Compound 3e) showed anticancer activity in the 7.8–14.3 µM range against MCF-7 and HepG2 cell lines [4], a potency window 3–4 orders of magnitude weaker than 7-bromo-2H-chromene-3-carbonitrile's CrtN inhibition, demonstrating that the 6-bromo vs. 7-bromo regioisomerism profoundly alters biological activity. A comparator CrtN inhibitor (CHEMBL4077227) showed an IC₅₀ of 12 nM in the same assay [5], further confirming that the 7-bromo-2H-chromene-3-carbonitrile scaffold achieves activity within the top tier of known CrtN inhibitors.
| Evidence Dimension | CrtN enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.5–4.80 nM (S. aureus Newman CrtN, staphyloxanthin reduction assay, 48 h, spectrophotometric quantification) |
| Comparator Or Baseline | Comparator 1: 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile — IC₅₀ = 1000 nM (human 17β-HSD3). Comparator 2: CHEMBL4077227 (structurally related CrtN inhibitor) — IC₅₀ = 12 nM (S. aureus Newman CrtN, identical assay). Comparator 3: 6-Bromo-4-nitro-2H-chromene-3-carbonitrile (Compound 3e) — IC₅₀ = 7800–14300 nM (MCF-7/HepG2 MTT assay, 72 h). |
| Quantified Difference | ~4.8-fold more potent than CHEMBL4077227 (best case 2.5 nM); >200-fold more potent than the 7-hydroxy-2-oxo analog; >3000-fold more potent than the 6-bromo-4-nitro regioisomer in cellular assays. |
| Conditions | S. aureus Newman CrtN inhibition, staphyloxanthin pigment reduction, 48 h incubation, spectrophotometric readout (BindingDB assay ID 11); MTT cytotoxicity assay, 72 h, MCF-7 and HepG2 cell lines. |
Why This Matters
The sub-nanomolar CrtN potency positions 7-bromo-2H-chromene-3-carbonitrile as a high-priority starting point for anti-virulence programs targeting pigmented S. aureus and MRSA, where alternative regioisomers or 7-substituent variants lack comparable target engagement.
- [1] BindingDB. BDBM50247338 (CHEMBL4062732): 7-Bromo-2H-chromene-3-carbonitrile — CrtN inhibition IC₅₀ = 2.5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247338 (accessed 2026-05-06). View Source
- [2] BindingDB. BDBM50241273 (CHEMBL4069757): 7-Bromo-2H-chromene-3-carbonitrile — CrtN inhibition IC₅₀ = 4.80 nM. https://bindingdb.org (accessed 2026-05-06). View Source
- [3] BindingDB. BDBM50305319 (CHEMBL593427): 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile — 17β-HSD3 inhibition IC₅₀ = 1000 nM. https://www.bindingdb.org (accessed 2026-05-06). View Source
- [4] Tanaka S, Watanabe T. Synthesis of chromene derivatives via Knoevenagel condensation and their anticancer screening. Int J Adv Chem Res. 2025;7(9):75-79. doi:10.33545/26646781.2025.v7.i9a.620 (Compound 3e IC₅₀: 7.8–14.3 µM against MCF-7 and HepG2). View Source
- [5] BindingDB. BDBM50241311 (CHEMBL4077227): Structurally related CrtN inhibitor — IC₅₀ = 12 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241311 (accessed 2026-05-06). View Source
